Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate
Overview
Description
Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is a chemical compound with the molecular formula C13H18O4 . It has a molecular weight of 238.28 . The compound is colorless to white to yellow and can be in solid, semi-solid, or liquid form . Its IUPAC name is ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate .
Molecular Structure Analysis
The InChI code for Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is 1S/C13H18O4/c1-3-16-12(13(15)17-4-2)9-10-5-7-11(14)8-6-10/h5-8,12,14H,3-4,9H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.
Physical And Chemical Properties Analysis
Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is stable under normal temperatures and pressures . It should be stored in a sealed container in a dry environment at 2-8°C . The compound is colorless to white to yellow and can be in solid, semi-solid, or liquid form .
Scientific Research Applications
1. Enantioselective Enzymatic Hydrolysis
Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is utilized in the synthesis of S-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid S-1, an important building block in the synthesis of PPARα and -γ agonists. A novel biocatalytic approach for large-scale production of this compound has been developed, involving enantioselective hydrolysis. This process combines biotechnology and chemistry technologies, achieving high yields and enantiomeric purities on a pilot scale (Deussen et al., 2003).
2. Phase Behavior in Cyclohexane
Research has been conducted on the ternary phase diagram of the enantiomers of ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate in cyclohexane. The study reveals the unique structural evolution of this system around the onset temperature of oiling out, with implications for understanding the phase behavior of such compounds (Codan, Bäbler, & Mazzotti, 2010).
3. Synthesis and Application in Pharmaceuticals
4. Biocatalytic Synthesis for Pharmaceutical Intermediates
Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is synthesized using α-chymotrypsin-catalyzed hydrolysis, demonstrating its role in the scalable synthesis of pharmaceutical intermediates. This process results in high enantiomeric excesses, emphasizing its efficiency and applicability in pharmaceutical production (Brenna et al., 2009).
Safety And Hazards
The safety data sheet for Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate indicates that it may cause skin irritation and may be harmful if absorbed through the skin . It may also cause irritation of the digestive tract and may be harmful if swallowed . Inhalation may cause respiratory tract irritation . In case of accidental release, dust formation should be avoided, and personal protective equipment should be worn .
properties
IUPAC Name |
ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-3-16-12(13(15)17-4-2)9-10-5-7-11(14)8-6-10/h5-8,12,14H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJJCKFYYBEQRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=CC=C(C=C1)O)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00472905 | |
Record name | Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00472905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate | |
CAS RN |
197299-16-4 | |
Record name | Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00472905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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